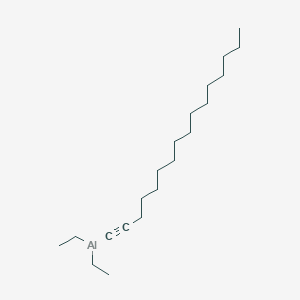
Diethyl(hexadec-1-YN-1-YL)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(hexadec-1-YN-1-YL)alumane is an organoaluminum compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an aluminum atom bonded to two ethyl groups and a hexadecynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(hexadec-1-YN-1-YL)alumane typically involves the reaction of hexadec-1-yne with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Hexadec-1-yne+Diethylaluminum chloride→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(hexadec-1-YN-1-YL)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced to form simpler organoaluminum compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Simpler organoaluminum compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
Scientific Research Applications
Diethyl(hexadec-1-YN-1-YL)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diethyl(hexadec-1-YN-1-YL)alumane involves the interaction of the aluminum atom with various molecular targets. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as polymerization and catalysis. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethylaluminum chloride: A simpler organoaluminum compound used in similar applications.
Triethylaluminum: Another organoaluminum compound with three ethyl groups.
Hexadec-1-yne: The alkyne precursor used in the synthesis of diethyl(hexadec-1-YN-1-YL)alumane.
Uniqueness
This compound is unique due to the presence of both an alkyne group and an aluminum center, providing a combination of reactivity and coordination properties not found in simpler organoaluminum compounds.
Properties
CAS No. |
91889-21-3 |
|---|---|
Molecular Formula |
C20H39Al |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
diethyl(hexadec-1-ynyl)alumane |
InChI |
InChI=1S/C16H29.2C2H5.Al/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;2*1-2;/h3,5-16H2,1H3;2*1H2,2H3; |
InChI Key |
IBGCTZHWMDFZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC#C[Al](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















